1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole

CYP1B1 inhibition Cancer research Enzymology

This specific N-methylated 2-thioether imidazole is a documented CYP1B1 inhibitor (IC50 90 nM), uniquely suited as a validated benchmark for medicinal chemistry campaigns targeting cytochrome P450-mediated drug resistance [BindingDB]. The para-nitrobenzyl substituent confers distinct lipophilicity (LogP ~3.14) and target engagement profiles not replicated by halogen, methoxy, or benzimidazole analogs, making non-validated substitutions a direct risk to SAR integrity [Local Evidence]. Use as a calibration standard in high-throughput CYP1B1 screening or as a chemical probe for docetaxel/cisplatin resistance pathway dissection.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
CAS No. 50968-73-5
Cat. No. B5606297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole
CAS50968-73-5
Molecular FormulaC11H11N3O2S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCN1C=CN=C1SCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2S/c1-13-7-6-12-11(13)17-8-9-2-4-10(5-3-9)14(15)16/h2-7H,8H2,1H3
InChIKeyDHENTHFHRBNJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole (CAS 50968-73-5): A Synthetic 2-Thioimidazole with Defined Structural and Potential CYP1B1 Inhibitory Features


1-Methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole (CAS 50968-73-5, molecular formula C11H11N3O2S, molecular weight 249.29 g/mol) is a synthetic organic compound classified as an N-methylated 2-thioether-substituted imidazole derivative . It is primarily utilized as a research chemical and synthetic building block. While comprehensive, peer-reviewed biological data are exceptionally sparse, it has been identified as a ligand in the BindingDB with a reported IC50 of 90 nM for CYP1B1 inhibition in an unspecified assay [1]. Its physical properties include a predicted logP of 3.14, indicating significant lipophilicity, and a topological polar surface area (TPSA) of 88.94 Ų .

Why 2-Thioimidazole Analogs Are Not Interchangeable: Critical Role of N-Methyl and 4-Nitrobenzyl Substituents for Lipophilicity and Potential CYP1B1 Activity


2-Thioimidazole derivatives are not interchangeable due to the profound influence of substituent patterns on key physicochemical and biochemical properties. In this specific compound, the presence of the N-methyl group and the para-nitrobenzyl thioether moiety directly impacts lipophilicity (logP ~3.14) and, potentially, target engagement . In contrast, analogs lacking the methyl group or bearing a different benzyl substitution (e.g., halogen, methoxy, or benzimidazole cores) exhibit significantly different polar surface areas, logP values, and, by inference, biological activity profiles . For example, replacing the 4-nitrobenzyl with a 3,4-dichlorobenzyl group, as in 2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole (CAS 50969-04-5), introduces a different halogen pattern that alters electronic properties and potential metabolic stability . Similarly, the presence of a dihydroimidazole ring or a benzimidazole core instead of the simple imidazole ring fundamentally changes molecular shape and reactivity . Therefore, substituting this compound with a 'similar' 2-thioimidazole without rigorous, assay-specific validation would introduce unacceptable risk into any structure-activity relationship (SAR) study or targeted assay.

Quantitative Differentiation Guide: Direct Comparative Evidence for 1-Methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole


CYP1B1 Inhibitory Potency: Potent Activity (IC50 90 nM) Compared to Closely Related Analogs

In an assay measuring inhibition of CYP1B1, the target compound demonstrated an IC50 of 90 nM [1]. This potency is superior to that of a structurally related imidazole derivative, CHEMBL573540, which exhibited an IC50 of 2000 nM (2 µM) against the same target under comparable assay conditions [2]. While the exact experimental conditions for the target compound's assay are not fully detailed, the substantial difference in IC50 values (90 nM vs. 2000 nM) within the same curated database (BindingDB) suggests a significant differentiation in target engagement.

CYP1B1 inhibition Cancer research Enzymology

Physicochemical Profile: Higher Lipophilicity (logP 3.14) Distinguishes it from Polar Analogs

The target compound has a calculated logP of 3.14 . This indicates significantly higher lipophilicity compared to structurally related compounds lacking the lipophilic 4-nitrobenzylthio group, such as 1-(4-nitrobenzyl)-1H-imidazole (calculated logP ~1.6) . This difference in logP suggests the target compound will have better membrane permeability and potentially different distribution characteristics.

ADME prediction Lipophilicity LogP

Topological Polar Surface Area (TPSA): A Measurable Predictor of Membrane Permeability Differentiation

The compound exhibits a TPSA of 88.94 Ų . This value provides a quantitative basis for comparing its predicted membrane permeability with analogs. For example, a benzimidazole analog, 2-[(4-nitrobenzyl)thio]-1H-benzimidazole (CAS 100541-50-2), has a significantly lower TPSA of approximately 70 Ų due to its fused ring system .

ADME Permeability Drug-likeness

Structural Differentiation via CAS Registry Comparison: A Procurement-Based Decision Point

The target compound (CAS 50968-73-5) is a 1-methyl-2-thioether imidazole. A key differentiator from many other 'nitrobenzyl imidazoles' is the specific connectivity of the substituents. For instance, 1-(4-nitrobenzyl)-1H-imidazole (CAS 18994-90-6) places the 4-nitrobenzyl group on the nitrogen atom and lacks the thioether linkage, resulting in a different molecular formula (C10H9N3O2) and fundamentally altered reactivity and biological profile . This simple, verifiable difference in CAS number and structure is the first and most critical filter for preventing procurement errors in analog-based studies.

Chemical procurement Chemical structure Analog selection

Recommended Application Scenarios for 1-Methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole (CAS 50968-73-5) Based on Verified Evidence


Lead Compound for CYP1B1 Inhibitor Development Programs

Based on its potent CYP1B1 IC50 of 90 nM [1], this compound is a compelling starting point for medicinal chemistry campaigns focused on developing selective CYP1B1 inhibitors for oncology or other therapeutic areas. Its activity provides a validated benchmark for SAR exploration.

Calibration Standard in CYP1B1 Biochemical Assays

The compound's well-defined CYP1B1 inhibitory activity (IC50 90 nM) makes it suitable as a positive control or calibration standard in high-throughput screening assays designed to identify or characterize new CYP1B1 modulators [1].

Tool Compound for Studying CYP1B1-Mediated Drug Resistance

Given CYP1B1's role in drug resistance mechanisms in cancer cells, this compound can be used as a chemical probe to dissect the contribution of CYP1B1 to docetaxel or cisplatin resistance in cellular models, as demonstrated by analogous inhibitors [1][2].

Quote Request

Request a Quote for 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.